2-(Chloromethyl)hept-1-ene
Description
Significance of Allylic Halides and Chloromethyl Groups in Organic Chemistry
Allylic halides are organic compounds in which a halogen atom is bonded to a carbon atom adjacent to a carbon-carbon double bond. rsc.org This structural motif imparts enhanced reactivity compared to their saturated counterparts, the alkyl halides. The proximity of the double bond's π-system allows for the stabilization of intermediates, such as carbocations or radicals, through resonance. spcmc.ac.in This stabilization lowers the activation energy for substitution reactions, making allylic halides excellent substrates for both Sₙ1 and Sₙ2 pathways. spcmc.ac.inucalgary.ca
The chloromethyl group (–CH₂Cl) is a particularly useful functional group in synthetic chemistry. It serves as a reactive handle for introducing a methylene (B1212753) bridge, which can be a crucial step in the elaboration of a carbon skeleton. smolecule.com The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions where it can be displaced by a wide variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. smolecule.comnih.gov
Overview of Unsaturated Halogenated Hydrocarbons as Synthetic Intermediates
Unsaturated halogenated hydrocarbons, a category that includes 2-(Chloromethyl)hept-1-ene, are widely employed as intermediates in chemical synthesis. journals.co.za Their dual functionality—the reactivity of the carbon-halogen bond and the potential for reactions at the carbon-carbon double bond—makes them valuable building blocks. sltchemicals.com These compounds are used in the production of pharmaceuticals, agrochemicals, polymers, and other specialty chemicals. journals.co.za Electrophilic halogen atoms can activate unsaturated systems, leading to the formation of highly functionalized molecules. wiley-vch.de The ability to perform sequential reactions at different sites of the molecule allows for the efficient construction of complex target structures.
Scope and Research Focus on this compound in Contemporary Synthetic Chemistry
While extensive research exists for allylic halides as a class, the specific focus on this compound appears to be as a versatile, yet specific, building block for organic synthesis. Its structure, featuring a primary allylic chloride, makes it an ideal candidate for Sₙ2 reactions, allowing for the introduction of a hept-1-en-2-ylmethyl moiety onto various substrates. Research interest in this compound is predicated on its potential as an alkylating agent. smolecule.com The presence of the five-carbon chain (pentyl group) offers lipophilicity, which can be a desirable trait in the synthesis of biologically active molecules or materials with specific physical properties. Contemporary research would likely explore its utility in cross-coupling reactions, the synthesis of novel heterocyclic systems, and as a precursor for more complex natural and non-natural products.
Detailed Research Findings
Although specific peer-reviewed studies detailing the synthesis and reactivity of this compound are not prevalent in broad searches, its chemical behavior can be confidently predicted based on well-established principles of organic chemistry and data from closely related analogues.
Synthesis of this compound
A primary and effective method for the synthesis of allylic chlorides is the chlorination of the corresponding allylic alcohol. prepchem.com Therefore, a plausible and standard route to this compound is the reaction of its precursor, 2-pentyl-2-propen-1-ol, with a suitable chlorinating agent. Reagents such as thionyl chloride (SOCl₂) or hydrochloric acid, often with a catalyst like copper(I) chloride, are effective for this transformation. prepchem.com
For example, the general reaction of an allylic alcohol with thionyl chloride typically proceeds with the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion to yield the allylic chloride.
Plausible Synthetic Scheme:
2-pentyl-2-propen-1-ol + SOCl₂ → this compound + SO₂ + HCl
This method is widely used for its efficiency and the clean nature of the byproducts (sulfur dioxide and hydrogen chloride are gases).
Reactivity and Expected Transformations
As a primary allylic halide, this compound is expected to be an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. spcmc.ac.inyoutube.com The rate of Sₙ2 reactions on allylic halides is often enhanced compared to their saturated analogues due to the stabilization of the transition state by the adjacent π-system. spcmc.ac.in
Nucleophilic Substitution Reactions: The chloromethyl group is the primary site of reactivity, readily undergoing displacement by a variety of nucleophiles. smolecule.comsmolecule.com This allows for the introduction of diverse functional groups:
With Amines: Reaction with primary or secondary amines would yield the corresponding allylic amines, which are valuable precursors for many biologically active compounds.
With Alcohols/Alkoxides: Treatment with alcohols in the presence of a base, or with pre-formed alkoxides, would result in the formation of allylic ethers.
With Cyanide: Reaction with sodium or potassium cyanide would produce an allylic nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
With Thiolates: Thiolates would readily displace the chloride to form allylic thioethers.
Organometallic Reactions: this compound can also be used to form organometallic reagents or react with them:
Grignard Reagent Formation: While challenging due to the potential for self-coupling, it is conceivable to form the Grignard reagent, (hept-1-en-2-ylmethyl)magnesium chloride, under carefully controlled conditions. This reagent could then be used in reactions with electrophiles like aldehydes, ketones, or esters. researchgate.netthieme-connect.dethieme-connect.de
Coupling Reactions: More commonly, it would serve as the electrophilic partner in cross-coupling reactions. For instance, in a copper-catalyzed reaction, it could be coupled with Grignard reagents to form a new carbon-carbon bond at the chloromethyl position. wiley-vch.de
Data Tables
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 63098-63-5 | google.comepa.gov |
| Molecular Formula | C₈H₁₅Cl | |
| Molecular Weight | 146.66 g/mol | |
| Canonical SMILES | CCCCCC(=C)CCl | |
| InChIKey | LACVIPLTTBOJBH-UHFFFAOYSA-N | |
| Synonyms | 1-Heptene, 2-(chloromethyl)- |
Table 2: Spectroscopic Data for the Isomer (-)-(R)-3-(Chloromethyl)hept-1-ene (Note: This data is for a structural isomer and is provided for comparative analytical purposes. Specific shifts and patterns for this compound may vary.)
| Type | Data | Source(s) |
| ¹H NMR (500 MHz, CDCl₃) | δ 5.64 (ddd, J=8.5, 10.4, 17.0 Hz, 1H), 5.13-5.08 (m, 2H), 3.49 (dd, J=1.6, 6.0 Hz, 2H), 2.38-2.31 (m, 1H), 1.60-1.53 (m, 1H), 1.37-1.21 (m, 5H), 0.90 (t, J=7.0 Hz, 3H) | wiley-vch.de |
| ¹³C NMR (125 MHz, CDCl₃) | δ 139.4, 116.8, 48.9, 46.0, 31.7, 29.1, 22.8, 14.1 | wiley-vch.de |
| Mass Spec. (EI mode) m/z (%) | 197(13), 95(47), 69(10), 59(30), 57(100), 55(22), 43(11), 41(22), 32(13), 31(18), 29(15) | wiley-vch.de |
Properties
CAS No. |
63098-63-5 |
|---|---|
Molecular Formula |
C8H15Cl |
Molecular Weight |
146.66 g/mol |
IUPAC Name |
2-(chloromethyl)hept-1-ene |
InChI |
InChI=1S/C8H15Cl/c1-3-4-5-6-8(2)7-9/h2-7H2,1H3 |
InChI Key |
LACVIPLTTBOJBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=C)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloromethyl Hept 1 Ene and Its Structural Congeners
Direct Halogenation Approaches
Direct halogenation of an alkene precursor like 2-methylhept-1-ene can theoretically proceed via two main pathways: electrophilic addition to the double bond or allylic halogenation at the carbon adjacent to the double bond. For the synthesis of 2-(chloromethyl)hept-1-ene, the desired outcome is allylic chlorination, which substitutes a hydrogen on the methyl group. This requires specific reagents that favor radical substitution over ionic addition.
Reagents such as N-chlorosuccinimide (NCS) are commonly employed for allylic chlorination. The reaction is typically initiated by radical initiators like benzoyl peroxide or UV light. The mechanism involves the abstraction of an allylic hydrogen to form a resonance-stabilized allylic radical. This radical then reacts with the halogenating agent to form the final product. The stability of the intermediate radical is a key factor in the regioselectivity of the reaction.
| Method | Reagent | Initiator | Typical Substrate | Product Type |
| Allylic Chlorination | N-Chlorosuccinimide (NCS) | UV light or Peroxide | Alkene with allylic hydrogens | Allylic Chloride |
Electrophilic Addition Strategies Involving Chloromethyl Ethers
Electrophilic addition reactions are a fundamental strategy for the functionalization of alkenes. taylorfrancis.com Due to the electron-rich nature of the π-bond, alkenes act as nucleophiles, attacking electrophilic species. youtube.com In the context of synthesizing this compound analogs, this strategy can be adapted using reagents that deliver a chloromethyl group or a precursor.
Chloromethyl ethers, such as chloromethyl methyl ether (MOMCl), are potent electrophiles that can be used to introduce a chloromethyl group. orgsyn.org These reagents are often prepared by reacting an acetal (B89532) with an acid halide, a reaction that can be catalyzed by Lewis acids. organic-chemistry.org
A significant strategy for the synthesis of branched, functionalized molecules from alkenes involves acid-catalyzed processes that proceed through carbocation intermediates. nih.gov The initial step in such a pathway is the protonation of the alkene's double bond to generate the most stable carbocation possible, in accordance with the Markovnikov rule. nih.gov For a substrate like 2-methylhept-1-ene, protonation would lead to a stable tertiary carbocation at the C2 position.
This carbocation intermediate is then susceptible to attack by a nucleophile. In a hydroxymethylation-related pathway, a source of formaldehyde (B43269) or its equivalent can act as the nucleophile, leading to the formation of a β-hydroxyalkene. Subsequent conversion of the hydroxyl group to a chloride, for instance using thionyl chloride or phosphorus trichloride (B1173362), would yield the target structure.
Alternatively, Lewis acids can be employed to promote the formation of electrophiles that react with alkenes. nih.gov For example, a mild Lewis acid like zinc triflate can activate an orthoester to form a highly reactive oxocarbenium ion. nih.gov This electrophile can then be attacked by the alkene. While this specific example leads to an acetal, the principle of Lewis acid-catalyzed C-C bond formation at the most substituted carbon of the alkene is directly applicable. The use of a Lewis acid catalyst can help in generating the necessary electrophile under controlled conditions, potentially avoiding harsh protic acids that might cause side reactions. nih.gov
Nucleophilic Substitution Reactions in Precursor Synthesis
An indirect but highly effective method for synthesizing this compound involves the preparation of a suitable precursor, typically an allylic alcohol, followed by a nucleophilic substitution reaction to introduce the chlorine atom. The precursor, 2-methylhept-1-en-3-ol, can be synthesized through various methods, including the reaction of an appropriate Grignard reagent with an α,β-unsaturated aldehyde.
Once the allylic alcohol is obtained, it can be converted to the corresponding allylic chloride. This transformation is a classic nucleophilic substitution reaction. Reagents such as thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or a mixture of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) are effective for this purpose. The reaction with triphenylphosphine and CCl₄ is known as the Appel reaction and proceeds under mild conditions. A similar transformation has been successfully used to synthesize 2-chloromethyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene from its corresponding methanol (B129727) derivative. prepchem.com This method is advantageous as it often minimizes rearrangements that can occur with other chlorinating agents in allylic systems.
| Precursor | Reagent | Reaction Type | Product |
| 2-Methylhept-1-en-3-ol | Thionyl Chloride (SOCl₂) | Nucleophilic Substitution | This compound |
| 2-Methylhept-1-en-3-ol | Triphenylphosphine / CCl₄ | Appel Reaction | This compound |
| 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-methanol | Triphenylphosphine / CCl₄ | Appel Reaction | 2-chloromethyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene prepchem.com |
The synthesis of cyclic congeners of this compound can sometimes be achieved through elegant strategies involving double nucleophilic displacements. This approach is particularly useful for constructing bicyclic or other constrained ring systems. Typically, a substrate containing two leaving groups is treated with a dinucleophile, or vice versa, to form two new bonds and close a ring.
Organometallic Reagent-Mediated Syntheses
Organometallic reagents are indispensable in modern organic synthesis for their ability to form carbon-carbon bonds. Organolithium and Grignard (organomagnesium) reagents are among the most common, acting as potent nucleophiles and strong bases. slideshare.netslideshare.net Their application in the synthesis of this compound or its precursors can be envisioned in several ways, primarily by reacting them with suitable electrophiles to construct the carbon backbone.
For instance, an organometallic reagent could be added to a carbonyl compound. The reaction of an organolithium reagent with an aldehyde or ketone produces an alcohol after workup. wikipedia.org This alcohol could then be converted to the target chloride. Specifically, the addition of an organolithium reagent to a Weinreb amide can provide a ketone, which could be a useful intermediate. wikipedia.org
Organolithium reagents are highly reactive compounds characterized by a polar carbon-lithium bond, which makes the carbon atom strongly nucleophilic. slideshare.net This reactivity can be harnessed for the synthesis of complex alkenes. One key reaction is carbolithiation, where the C-Li bond adds across a carbon-carbon double or triple bond, creating a new organolithium species which can be trapped with an electrophile. wikipedia.org
A more direct approach could involve the reaction of a suitable organolithium compound with a chloromethylating agent. For example, a vinyllithium (B1195746) species, prepared via lithium-halogen exchange from a vinyl halide, could potentially react with a source of "CH₂Cl⁺". wikipedia.org However, such cations are unstable. A more plausible route involves the reaction of an organolithium reagent with an electrophilic carbon that already bears the chlorine atom, such as dichloromethane (B109758) or chloroform, although these reactions can be complex.
The high reactivity of organolithium reagents has historically limited their use in metal-catalyzed cross-coupling reactions. researchgate.net However, recent advances have enabled the direct cross-coupling of organolithium compounds with organic halides, often using palladium catalysts. researchgate.net This opens up possibilities for coupling a vinyl organolithium species with a suitable chloromethyl-containing partner to form the desired product structure.
Organozinc Reagent Additions
The formation of carbon-carbon bonds using organozinc reagents is a cornerstone of organic synthesis, valued for its functional group tolerance and stereochemical control. rsc.orgorganic-chemistry.org While a direct synthesis of this compound via this method is not prominently documented, the S(N)2′ reaction of organozinc reagents with propargyl electrophiles represents a powerful and analogous methodology for creating substituted alkenes and allenes. organic-chemistry.org
This approach typically involves the reaction of an organozinc species with a propargylic leaving group, such as a mesylate or halide. The reaction proceeds via an anti-addition, where the nucleophilic alkyl or aryl group from the organozinc reagent attacks the alkyne at the γ-position, leading to a simultaneous displacement of the leaving group and a shift of the π-bond to form an allene. organic-chemistry.org The efficiency and reactivity of these reactions can be significantly enhanced by using polar aprotic solvents like DMSO, which increase the carbanionic character and nucleophilicity of the organozinc reagent. organic-chemistry.org
For the synthesis of a structural congener of this compound, one could envision the reaction of a pentylzinc reagent with a substrate such as 1,4-dichloro-2-butyne. The S(N)2′ attack by the pentyl group would yield a substituted chloromethylallene, a versatile intermediate. The regioselectivity of such additions is a critical aspect, often influenced by the substitution pattern of the alkyne and the specific reaction conditions employed. Organocopper reagents, often prepared via transmetalation from organozinc or organolithium precursors, also exhibit similar reactivity patterns in conjugate additions to unsaturated systems. wikipedia.org
Table 1: Illustrative Organometallic Additions for Alkene and Allene Synthesis
| Reaction Type | Substrate Example | Organometallic Reagent | Product Type | Reference |
| S(N)2′ Addition | Propargyl Mesylate | Diorganozinc | Substituted Allene | organic-chemistry.org |
| Conjugate Addition | α,β-Unsaturated Ketone | Organozinc Halide (in DME) | 1,4-Adduct (Ketone) | rsc.org |
| Carbocupration | Alkyne | Organocopper Complex | Alkenylcopper Intermediate | wikipedia.org |
| 1,6-Conjugate Addition | Dienoate | Allenylboron/Copper Catalyst | γ,δ-Unsaturated Ester | nih.gov |
Rearrangement-Based Synthetic Routes
Allylic rearrangements are fundamental transformations in organic chemistry where the double bond of an allyl group shifts to an adjacent carbon. wikipedia.org These reactions are particularly common in the synthesis of allylic halides from allylic alcohols, often proceeding through mechanisms that favor the thermodynamically more stable product.
One of the most direct methods that can involve such a rearrangement is the reaction of an allylic alcohol with thionyl chloride (SOCl₂). stackexchange.com This reaction can proceed through several pathways, including the S(N)i′ mechanism. In this pathway, the alcohol is first converted to a chlorosulfite intermediate. This intermediate then collapses in a concerted step where the chloride is delivered intramolecularly to the γ-carbon of the allylic system, causing the double bond to migrate and expelling sulfur dioxide. stackexchange.com For example, the treatment of a tertiary alcohol like 2-methylhept-1-en-3-ol with thionyl chloride could potentially rearrange to form the primary chloride, this compound, if steric or electronic factors favor this pathway. The outcome is highly dependent on the substrate's structure and the reaction conditions. stackexchange.com
Another rearrangement strategy involves radical-mediated halogenation. For instance, allylic bromination with N-bromosuccinimide (NBS) proceeds via a resonance-stabilized allylic radical. masterorganicchemistry.com If the radical intermediate has two non-equivalent carbons that can react with the halogen, a mixture of products can be formed. The product distribution is often governed by the relative stability of the potential double bonds in the final products, with a preference for the most substituted, and therefore more stable, alkene (Zaitsev's rule). masterorganicchemistry.com A similar rearrangement can be envisioned for allylic chlorination under radical conditions.
Table 2: Comparison of Rearrangement-Based Routes to Allylic Halides
| Method | Precursor Type | Reagent | Key Intermediate | Typical Outcome | Reference |
| S(N)i′ Reaction | Allylic Alcohol | SOCl₂ | Chlorosulfite Ester | Mixture of regioisomers, often favoring the thermodynamically stable alkene | stackexchange.com |
| Radical Halogenation | Alkene | NBS (for Br), Cl₂/heat | Resonance-stabilized allylic radical | Mixture of regioisomers, can favor the more substituted alkene | libretexts.org, masterorganicchemistry.com |
| Formal Sigmatropic Process | Allylic Silanol (B1196071) | Hg(OTf)₂ then HCl | Organomercurial | Rearranged secondary silanol with terminal alkene | nih.gov |
Functionalization of Unsaturated Hydrocarbon Precursors
The direct conversion of a C-H bond at an allylic position of an unsaturated hydrocarbon into a C-X bond is a highly efficient synthetic strategy. This approach avoids the need for pre-functionalized substrates, starting instead from simple alkenes. For the synthesis of this compound, the logical precursor would be 2-methyl-1-heptene. nih.gov
Radical allylic chlorination is a well-established method for this type of transformation. The reaction is typically carried out at high temperatures or with a low concentration of chlorine gas (Cl₂) to favor substitution over the competing addition reaction to the double bond. libretexts.org The mechanism proceeds through a radical chain reaction:
Initiation: Homolytic cleavage of Cl₂ by heat or UV light generates chlorine radicals.
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 2-methyl-1-heptene. This step is regioselective for the allylic position because it forms a resonance-stabilized allylic radical. This radical intermediate can then react with a molecule of Cl₂ to form the final product, this compound, and a new chlorine radical, which continues the chain.
Termination: The reaction is terminated by the combination of any two radical species.
An alternative method for the chlorination of electron-rich alkenes involves the use of dimethyl sulfoxide (B87167) (DMSO) activated by chlorotrimethylsilane (B32843) (TMSCl). This system provides a milder, more selective route to allylic chlorides. researchgate.net
Table 3: Methods for Allylic Functionalization of 2-Methyl-1-heptene
| Method | Reagents | Temperature | Key Feature | Reference |
| Radical Chlorination | Cl₂ | High Temperature | Favors substitution over addition; proceeds via allylic radical | libretexts.org |
| Activated DMSO | DMSO, TMSCl | Room Temperature | Mild conditions, chemoselective for polyprenoid-type structures | researchgate.net |
| Allylic Bromination (by analogy) | N-Bromosuccinimide (NBS), light | Room Temperature | Provides a low, steady concentration of Br₂ to favor substitution | masterorganicchemistry.com |
Multistep Synthetic Sequences for Complex Derivative Formation
Allylic halides such as this compound are valuable intermediates in organic synthesis due to the reactivity of the carbon-chlorine bond. This reactivity allows for the introduction of a wide range of functional groups through nucleophilic substitution, making it a versatile building block for more complex molecules.
The primary allylic chloride structure of this compound is particularly well-suited for S(N)2 reactions. This allows for the displacement of the chloride ion by a variety of soft and hard nucleophiles, leading to the formation of diverse derivatives. For instance, reaction with sodium azide (B81097) (NaN₃) would yield the corresponding allylic azide. This azide can then be reduced to a primary amine, providing a route to complex amines and amides. Similarly, reaction with sodium cyanide (NaCN) would introduce a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.
Table 4: Hypothetical Multistep Synthesis Starting from this compound
| Step | Reagent(s) / Conditions | Intermediate / Product | Functional Group Transformation |
| 1 | Sodium Azide (NaN₃) in DMF | 2-(Azidomethyl)hept-1-ene | R-Cl → R-N₃ |
| 2 | Lithium Aluminum Hydride (LiAlH₄) then H₂O | 2-(Aminomethyl)hept-1-ene | R-N₃ → R-NH₂ |
| 3 | Acyl Chloride (e.g., Acetyl Chloride) | N-(2-Methyleneheptyl)acetamide | R-NH₂ → R-NHCOR' |
Chemical Reactivity and Transformation Mechanisms of 2 Chloromethyl Hept 1 Ene
Electrophilic Reactions of the Alkene Moiety
Addition Reactions to the Olefinic Bond
The terminal double bond in 2-(chloromethyl)hept-1-ene is susceptible to electrophilic addition reactions. A classic example is the addition of hydrogen halides, such as hydrogen bromide (HBr). This reaction proceeds via a two-step mechanism involving the formation of a carbocation intermediate.
According to Markovnikov's rule, the electrophile (H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. In the case of this compound, the initial protonation of the terminal CH₂ group leads to the formation of a more stable tertiary carbocation. Subsequent attack by the bromide ion on this carbocation yields the final product.
The expected major product of the addition of HBr to this compound is 2-bromo-2-(chloromethyl)heptane.
| Reactant | Reagent | Expected Major Product | Mechanism |
| This compound | Hydrogen bromide (HBr) | 2-Bromo-2-(chloromethyl)heptane | Electrophilic Addition |
| This compound | Hydrogen chloride (HCl) | 2-Chloro-2-(chloromethyl)heptane | Electrophilic Addition |
This table summarizes the expected outcomes of electrophilic addition of hydrogen halides.
Cycloaddition Reactions (e.g., [2+2] Photochemical Cycloadditions)
Under photochemical conditions, the alkene moiety of this compound can participate in cycloaddition reactions. A notable example is the [2+2] photochemical cycloaddition with another alkene. This reaction is initiated by the absorption of UV light, which excites the alkene to a higher energy state. The excited alkene can then react with a ground-state alkene to form a cyclobutane (B1203170) ring through a diradical intermediate.
The regioselectivity and stereoselectivity of these reactions can be complex and are dependent on the nature of the reacting partner and the reaction conditions. For example, the photochemical reaction of this compound with a simple alkene like ethylene (B1197577) would be expected to yield a substituted cyclobutane.
| Reactant 1 | Reactant 2 | Conditions | Expected Product Class | Mechanism |
| This compound | Ethylene | UV light | Substituted cyclobutane | [2+2] Photochemical Cycloaddition |
This table provides a general outline for the [2+2] photochemical cycloaddition of this compound.
Radical Reactions and Their Pathways
Radical reactions represent a significant class of transformations in organic synthesis. These reactions proceed through intermediates with unpaired electrons, known as free radicals, and follow a characteristic chain reaction mechanism involving initiation, propagation, and termination steps.
Halodecarboxylation Reactions for Chlorinated Products
Halodecarboxylation is a fundamental method for synthesizing organic halides from carboxylic acids. nih.govacs.org This process involves the cleavage of a carbon-carbon bond between the molecule's framework and the carboxylic group, with the concurrent liberation of carbon dioxide and the formation of a new carbon-halogen bond. nih.gov While direct studies on the synthesis of this compound via this method are not prominent, the principles of halodecarboxylation apply to the formation of chlorinated compounds from corresponding carboxylic acid precursors.
The general transformation, known as the Hunsdiecker reaction and its variations, allows for the conversion of carboxylic acids into organic halides. acs.orgacs.org The reaction typically involves the use of a heavy metal salt of the carboxylic acid (historically silver) and a halogen. Modern methods have expanded the scope, utilizing different reagents and catalysts to achieve the transformation under milder conditions. nih.gov
For instance, a plausible synthetic route to an allylic chloride like this compound would start from the corresponding β,γ-unsaturated carboxylic acid, 2-methyleneoctanoic acid. The process can be initiated by converting the carboxylic acid to a reactive intermediate. A key method involves the use of N-chlorosuccinimide (NCS) as the chlorine source, often in the presence of a catalyst like lithium acetate.
The mechanism is believed to proceed via a radical chain pathway. The reaction is initiated to form a carboxyl radical, which then undergoes decarboxylation to generate an alkyl radical. This radical subsequently abstracts a chlorine atom from a chlorine donor (like NCS) to form the final chlorinated product and a new radical to continue the chain. nih.gov The use of photochemistry, often with an iridium-based photocatalyst, represents a modern, sustainable approach to mediate decarboxylative chlorination via a halogen-atom transfer pathway. nih.gov
Transition Metal-Catalyzed Transformations
Transition metals, particularly those in the later groups of the periodic table, are powerful catalysts for a vast array of organic reactions. Their ability to exist in multiple oxidation states and coordinate with organic molecules facilitates the formation of new chemical bonds with high efficiency and selectivity. This compound, as an allylic chloride, is a versatile substrate for various transition metal-catalyzed transformations, especially those involving the activation of its carbon-chlorine bond or its alkene moiety.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Kumada, Suzuki, Stille, Negishi)
Palladium-catalyzed cross-coupling reactions are among the most important tools for carbon-carbon bond formation in modern organic synthesis, a significance recognized with the 2010 Nobel Prize in Chemistry. libretexts.org These reactions enable the coupling of an organic electrophile (like an organic halide) with an organometallic nucleophile. libretexts.org The allylic chloride group in this compound makes it an excellent electrophilic partner in these transformations.
The general catalytic cycle for these reactions involves three key steps: libretexts.org
Oxidative Addition: A low-valent palladium(0) complex reacts with the organic halide (R-X), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate (R-Pd-X). For this compound, this occurs at the C-Cl bond.
Transmetalation: The organometallic nucleophile (R'-M) transfers its organic group to the palladium center, displacing the halide and forming a new palladium(II) species (R-Pd-R').
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product (R-R') and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org
The specific named reactions are distinguished by the organometallic nucleophile used:
Kumada Coupling: Employs a Grignard reagent (organomagnesium halide, R-MgX) as the nucleophile. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods reported. wikipedia.org
Suzuki Coupling: Utilizes an organoboron compound, such as a boronic acid or ester (RB(OR)2), in the presence of a base. libretexts.org
Stille Coupling: Involves an organotin compound (organostannane, R-SnR'3) as the coupling partner. libretexts.orgwikipedia.org Organostannanes are stable to air and moisture, but are also associated with high toxicity. wikipedia.org
Negishi Coupling: Uses an organozinc reagent (R-ZnX). wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org
| Coupling Reaction | Organometallic Reagent (R'-M) | General Product | Key Features |
|---|---|---|---|
| Kumada | Grignard Reagent (R'-MgX) | R-R' | First reported C-C cross-coupling; uses highly reactive nucleophiles. wikipedia.orgorganic-chemistry.org |
| Suzuki | Organoboron (R'-B(OH)2) | R-R' | Requires a base; boron reagents are generally low in toxicity. libretexts.org |
| Stille | Organostannane (R'-SnBu3) | R-R' | Air and moisture stable reagents; tin byproducts are toxic. wikipedia.org |
| Negishi | Organozinc (R'-ZnX) | R-R' | High functional group tolerance; moisture sensitive reagents. wikipedia.orgorganic-chemistry.org |
Gold-Catalyzed Cycloisomerizations
Homogeneous gold catalysis has emerged as a powerful tool for activating unsaturated C-C bonds (alkynes, allenes, and alkenes) toward nucleophilic attack. rsc.orgfrontiersin.org Gold catalysts, typically in the +1 or +3 oxidation state, act as soft, carbophilic Lewis acids. frontiersin.org Cycloisomerization reactions, in particular, allow for the rapid construction of complex carbocyclic and heterocyclic frameworks from acyclic precursors. rsc.org
While many gold-catalyzed cycloisomerizations involve enynes or diynes, the underlying principle of alkene activation is applicable to substrates like this compound, should it be part of a larger molecule containing a suitable internal nucleophile. frontiersin.orgnih.gov The reaction is initiated by the coordination of the gold catalyst to the π-system of the double bond. This coordination polarizes the C=C bond, rendering it more electrophilic and susceptible to attack by a tethered nucleophile (e.g., an alcohol, amine, or another carbon nucleophile).
The subsequent reaction pathway can vary, but a common sequence involves:
π-Activation: The gold(I) or gold(III) catalyst coordinates to the alkene of the substrate.
Intramolecular Nucleophilic Attack: A pendant nucleophile attacks the activated double bond in an endo or exo fashion, forming a new ring and a C-Au bond.
Protodeauration/Rearrangement: The resulting organogold intermediate can then undergo various transformations, most commonly protodeauration (cleavage of the C-Au bond by a proton) to release the final product and regenerate the active gold catalyst.
This strategy provides access to a wide range of complex polycyclic structures in a single, atom-economical step. rsc.org
Copper-Catalyzed Reactions
Copper catalysts offer a cost-effective and versatile alternative to palladium for certain cross-coupling reactions. Specifically, copper-catalyzed cross-coupling of allylic halides with organometallic reagents, particularly Grignard reagents, is a well-established method for forming C-C bonds. This type of transformation is often referred to as a Kharasch-type coupling.
In a typical reaction involving this compound, a copper(I) or copper(II) salt is used as the catalyst. The reaction with a Grignard reagent (R'-MgX) likely proceeds through the formation of an organocuprate species or via a radical pathway involving single-electron transfer (SET) steps. The allylic nature of the substrate is crucial, as the reaction often proceeds via an SN2' mechanism, where the nucleophile attacks the γ-carbon of the allylic system, leading to a rearrangement of the double bond. However, direct SN2 substitution at the α-carbon is also possible, and the regioselectivity can be influenced by the specific copper catalyst, ligands, and reaction conditions.
The general steps can be summarized as:
Formation of a reactive organocopper species from the Grignard reagent and the copper salt.
Reaction of this species with the allylic chloride, this compound.
Formation of the new C-C bond and copper-containing byproducts, with the copper potentially re-entering a catalytic cycle.
Rhodium-Catalyzed Hydroformylation Analogues
Hydroformylation, also known as the oxo process, is a large-scale industrial process that converts alkenes into aldehydes by adding a formyl group (–CHO) and a hydrogen atom across the double bond. rsc.org The reaction is typically catalyzed by rhodium or cobalt complexes and uses synthesis gas (a mixture of carbon monoxide and hydrogen). researchgate.net The terminal alkene in this compound makes it a prime substrate for this transformation.
The most common catalysts are rhodium complexes with phosphine (B1218219) ligands, such as Wilkinson's catalyst, RhCl(PPh₃)₃. The accepted mechanism for rhodium-catalyzed hydroformylation involves a series of steps within a catalytic cycle: researchgate.net
Ligand Dissociation and Alkene Coordination: A phosphine ligand dissociates from the active rhodium hydride species, allowing the alkene to coordinate to the metal center.
Migratory Insertion: The alkene inserts into the rhodium-hydride bond. This step determines the regioselectivity of the reaction. For a terminal alkene like this compound, insertion can occur in two ways, leading to either a linear or a branched alkyl-rhodium intermediate.
CO Coordination and Insertion: A molecule of carbon monoxide coordinates to the rhodium center and then inserts into the rhodium-alkyl bond, forming an acyl-rhodium species.
Oxidative Addition and Reductive Elimination: Hydrogen gas adds to the complex, and the resulting aldehyde product is eliminated, regenerating the rhodium hydride catalyst. rsc.org
Rearrangement Processes
Rearrangement reactions are fundamental transformations in organic chemistry, often leading to the formation of more stable isomers. For a molecule like this compound, two primary types of rearrangements could be anticipated: skeletal and allylic rearrangements.
Skeletal Rearrangements
Skeletal rearrangements involve a change in the carbon framework of a molecule. Such transformations are typically driven by the formation of a more stable carbocation intermediate. In the case of this compound, the formation of a primary carbocation upon departure of the chloride ion is unlikely under most conditions. However, under specific catalytic or reaction conditions that could promote carbocation formation, rearrangements such as hydride or alkyl shifts could theoretically occur, leading to a more stable secondary or tertiary carbocation. For instance, a 1,2-hydride shift from the C3 position to the C2 position, subsequent to the formation of a carbocation at C2, would result in a more stable secondary carbocation. However, no published studies have documented such a rearrangement for this specific compound.
Allylic Rearrangements
Allylic rearrangements are characteristic of compounds containing a leaving group on a carbon atom adjacent to a double bond. These reactions can proceed through either an S(_N)1' or S(_N)2' mechanism.
In a potential S(_N)1' pathway, the departure of the chloride ion from this compound would generate a resonance-stabilized allylic carbocation. This intermediate has positive charge delocalized over the C1 and C3 positions. A nucleophile could then attack at either of these positions, leading to a mixture of products. Attack at C1 would yield the direct substitution product, while attack at C3 would result in the rearranged product, 1-chloro-2-methylhept-2-ene. The ratio of these products would depend on factors such as the nature of the nucleophile, the solvent, and the steric environment of the electrophilic centers.
Alternatively, an S(_N)2' mechanism would involve a concerted attack of a nucleophile at the C3 position with the simultaneous displacement of the chloride ion from the C1' position (the chloromethyl carbon). This pathway is more likely with strong, unhindered nucleophiles and in non-polar aprotic solvents.
Without experimental data, the specific conditions favoring one pathway over the other and the resulting product distributions for this compound remain speculative.
Functional Group Interconversions on the Chloromethyl Moiety
The chloromethyl group in this compound is a primary alkyl halide, making it susceptible to a variety of nucleophilic substitution reactions. These reactions would lead to the interconversion of the chloro functional group into other functionalities.
Common nucleophiles such as hydroxide, alkoxides, cyanide, and amines would be expected to react with this compound via an S(_N)2 mechanism, given the primary nature of the substrate. These reactions would result in the formation of the corresponding alcohols, ethers, nitriles, and amines, respectively. The table below illustrates some potential functional group interconversions.
| Nucleophile | Reagent Example | Product |
| Hydroxide | Sodium hydroxide | 2-(Hydroxymethyl)hept-1-ene |
| Alkoxide | Sodium methoxide | 2-(Methoxymethyl)hept-1-ene |
| Cyanide | Sodium cyanide | 2-(Cyanomethyl)hept-1-ene |
| Azide (B81097) | Sodium azide | 2-(Azidomethyl)hept-1-ene |
| Iodide | Sodium iodide | 2-(Iodomethyl)hept-1-ene |
It is important to note that under conditions that favor elimination reactions (e.g., a strong, sterically hindered base), the formation of a conjugated diene through E2 elimination could compete with substitution.
Mechanistic Investigations and Reaction Dynamics
Elucidation of Reaction Pathways
A primary goal in mechanistic chemistry is to determine the precise sequence of bond-breaking and bond-forming events. This involves distinguishing between different potential pathways, most notably stepwise and concerted mechanisms.
Stepwise vs. Concerted MechanismsA concerted reaction is a single-step process where all bond breaking and formation occur simultaneously through a single transition state.psiberg.comquora.comdifferencebetween.comIn contrast, a stepwise reaction involves two or more elementary steps and proceeds through one or more reactive intermediates.psiberg.comquora.comdifferencebetween.com
For 2-(Chloromethyl)hept-1-ene, a nucleophilic substitution reaction could exemplify this dichotomy:
S(_N)2 Mechanism (Concerted): A bimolecular nucleophilic substitution (S(_N)2) would occur in a single, concerted step. The nucleophile attacks the carbon bearing the chlorine atom at the same time as the carbon-chlorine bond breaks. chemistrysteps.comlibretexts.org The rate of this reaction would depend on the concentrations of both the substrate and the nucleophile. chemistrysteps.com
S(_N)1 Mechanism (Stepwise): A unimolecular nucleophilic substitution (S(_N)1) would be a stepwise process. The first and rate-determining step would be the departure of the chloride leaving group to form a resonance-stabilized allylic carbocation intermediate. libretexts.orgcureffi.org In the second step, this carbocation would be rapidly attacked by a nucleophile. libretexts.orgcureffi.org The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate. libretexts.org
Determining which pathway is operative would require kinetic studies and analysis of reaction conditions.
Role of IntermediatesThe nature of intermediates in stepwise reactions is critical to understanding the reaction's course.
Carbocations: In S(_N)1-type reactions of this compound, the formation of an allylic carbocation is expected. cureffi.orgpearson.com This intermediate would be stabilized by resonance, delocalizing the positive charge across two carbon atoms. cureffi.orgpearson.com The stability of this carbocation is a key factor that makes allylic halides reactive under S(_N)1 conditions. uci.edustackexchange.com The reaction of this intermediate with nucleophiles can lead to a mixture of products if the two resonance structures are not equivalent. acs.orgrsc.org
Other Intermediates: While carbocations are the most probable intermediates in solvolysis reactions, other reactive species could be involved under different conditions. For instance, radical substitution at the allylic position is possible, particularly at high temperatures or with radical initiators, which would proceed via a resonance-stabilized allylic radical intermediate. jove.comjove.comvedantu.com Reactions involving strong, non-nucleophilic bases could potentially lead to elimination pathways, possibly involving carbanionic intermediates in specific cases.
Transition State Analysis and Energetics
The transition state is the highest energy point on a reaction coordinate, and its structure and energy (the activation energy) determine the reaction rate.
Activation Strain Model ApplicationsThe Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a computational tool used to analyze reaction barriers.nih.govrsc.orgwikipedia.orgIt deconstructs the potential energy of a reaction into two components along the reaction coordinate:
Strain Energy ((\Delta E_{strain})): The energy required to distort the reactants from their equilibrium geometry into the geometry they adopt in the transition state. nih.govillinois.edu
Interaction Energy ((\Delta E_{int})): The actual interaction (e.g., steric, electrostatic, orbital) between the distorted reactants. nih.govillinois.edu
Factors Influencing Reaction RatesSeveral factors can significantly affect the rate of a chemical reaction.
Substituent Effects: While the subject molecule is defined, in a broader context, the nature of substituents on the heptene (B3026448) chain would influence reaction rates by altering the electronic and steric properties of the molecule.
Solvent Polarity: The polarity of the solvent has a profound impact on reaction rates, particularly for reactions involving charged species. For an S(_N)1 reaction of this compound, polar protic solvents would be expected to increase the reaction rate by stabilizing the forming carbocation intermediate and the departing chloride ion. uci.edunih.gov For an S(_N)2 reaction, the effect of solvent is more complex and depends on the nature of the nucleophile and the transition state. niscpr.res.inrsc.org
Interactive Table: Expected Solvent Effects on Substitution Reactions
| Reaction Type | Mechanism | Intermediate | Effect of Increasing Solvent Polarity | Rationale |
| Nucleophilic Substitution | S(_N)1 | Carbocation | Rate Increases Significantly | Stabilization of the charged carbocation intermediate and leaving group. uci.edu |
| Nucleophilic Substitution | S(_N)2 | None (Transition State) | Varies (Often Decreases for Anionic Nucleophiles) | Solvation of the nucleophile can decrease its reactivity. |
Regioselectivity and Stereoselectivity Studies
When a reaction can yield two or more structural isomers, it is called regioselective. wikipedia.orgpsiberg.com When it can form two or more stereoisomers but one is favored, it is stereoselective. masterorganicchemistry.comkhanacademy.org
Regioselectivity: For this compound, regioselectivity is a key question in both substitution and addition reactions.
In an S(_N)1 reaction, the nucleophile can potentially attack either of the two carbons that share the positive charge in the allylic carbocation intermediate. This could lead to the formation of two different constitutional isomers (regioisomers). pearson.com
In addition reactions to the double bond (e.g., addition of H-X), Markovnikov's rule predicts that the hydrogen will add to the carbon with more hydrogens, and the X group will add to the more substituted carbon, based on the formation of the more stable carbocation intermediate. masterorganicchemistry.comchemistrysteps.com
Stereoselectivity: If a reaction creates a new stereocenter, the stereochemical outcome is important. For instance, an S(_N)2 reaction proceeds with an inversion of stereochemistry at the reaction center. An S(_N)1 reaction proceeding through a planar carbocation intermediate would typically lead to a racemic or near-racemic mixture of enantiomers if the carbon becomes a stereocenter. cureffi.org
Further empirical research, including kinetic experiments, product analysis, and computational modeling, is required to move from these general principles to a specific and accurate mechanistic understanding of this compound.
Control of Diastereoselectivity
The control of diastereoselectivity in reactions involving this compound is crucial for its application in asymmetric synthesis. While specific studies on this exact substrate are not extensively documented, the principles of diastereocontrol in reactions of analogous prochiral allylic chlorides are well-established. For instance, in palladium-catalyzed allyl-allyl cross-coupling reactions, the reaction of prochiral allylboronates with prochiral allyl chlorides can lead to products with adjacent stereocenters. acs.orgnih.gov The level of diastereoselection in such reactions is highly dependent on the catalyst system and reaction conditions. acs.orgnih.gov
In iridium-catalyzed allylic alkylation reactions, the use of chiral ligands allows for high levels of enantio- and diastereoselectivity. nih.govcaltech.edu For example, the reaction of prochiral enolates with allylic electrophiles like crotyl chloride can furnish products with vicinal tertiary and all-carbon quaternary stereocenters with good to excellent selectivity. nih.govcaltech.edu The diastereomeric ratio is influenced by the choice of base and ligand. nih.gov
Table 1: Representative Diastereoselectivity in Iridium-Catalyzed Allylic Alkylation of a Tetralone-Derived Nucleophile with Crotyl Chloride This table presents data for a model reaction analogous to what might be expected for this compound.
| Entry | Base | Ligand | Regioselectivity (Branched:Linear) | Diastereomeric Ratio (dr) | Enantiomeric Excess (% ee) |
| 1 | LiOt-Bu | L1 (Phosphoramidite) | 90:10 | 7.1:1 | 63 |
| 2 | Proton Sponge | L1 (Phosphoramidite) | 93:7 | 7.9:1 | 66 |
| 3 | Proton Sponge | L2 (3,3'-Diphenyl-phosphoramidite) | 93:7 | 7.9:1 | 96 |
Data sourced from studies on crotyl chloride. nih.gov
Stereospecific Transformations
Stereospecific transformations of allylic halides are fundamental in organic synthesis, allowing for the transfer of chirality from the starting material to the product. Reactions of allylic chlorides can proceed through various mechanisms, such as S\N2 and S\N2', where the stereochemical outcome is predictable.
A notable example of a stereospecific transformation is the zirconium-mediated S\N2' substitution of allylic chlorides. This reaction proceeds with high regio- and stereospecificity, yielding protected allylic alcohols. For chiral allylic chlorides, the substitution has been shown to proceed with essentially complete syn-selectivity. nih.govacs.org
Furthermore, the isomerization of allylic halides can be rendered stereospecific. For instance, the use of a base catalyst can promote a nih.govacs.org-proton shift in enantioenriched γ-trifluoromethylated allylic chlorides, leading to the formation of vinyl chlorides with a high degree of chirality transfer. acs.orgnih.gov This high stereospecificity is attributed to the formation of a tight ion pair intermediate where the chirality is efficiently transferred. acs.org
Kinetic Studies of Reaction Rates
The rate of reactions involving this compound is highly dependent on the reaction mechanism. As an allylic halide, it can undergo nucleophilic substitution through both S\N1 and S\N2 pathways. The allylic system can stabilize a developing positive charge in the transition state of an S\N1 reaction, leading to enhanced reactivity compared to saturated primary alkyl halides. msu.eduquora.com
Kinetic studies of the solvolysis of allylic chlorides, which typically proceed through an S\N1 mechanism, provide insight into their reactivity. The rate of solvolysis is influenced by the stability of the resulting carbocation and the nature of the leaving group. stackexchange.com For example, the solvolysis of allyl chloroformate has been studied in various aqueous organic mixtures, and the rates were analyzed using the extended Grunwald-Winstein equation, which correlates the specific rates of solvolysis to the solvent nucleophilicity and ionizing power. nih.govresearchgate.net
The rate-determining step in S\N1 solvolysis is the ionization of the C-Cl bond to form a carbocation intermediate. amherst.eduquizlet.com The rate of this step is significantly influenced by the solvent's ability to stabilize the forming ions. quizlet.comlibretexts.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and energy of molecules. The two primary classes of methods used for such investigations are Density Functional Theory (DFT) and Ab Initio methods.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. nih.gov DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. nih.gov This approach is particularly useful for studying the properties of organochlorine compounds. mdpi.com
In the context of molecules like 2-(chloromethyl)hept-1-ene, DFT is employed to optimize the molecular geometry, predict vibrational frequencies, and calculate electronic properties. researchgate.net For instance, the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly used to compute the optimized geometry and electronic structure of chlorinated hydrocarbons. biorxiv.org These calculations can elucidate the influence of the chloroallyl group on the molecule's stability and reactivity.
Ab Initio Methods
Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. nist.gov These methods solve the Schrödinger equation for a molecule, providing highly accurate results, though often at a greater computational cost compared to DFT. nist.govresearchgate.net
For chlorinated alkenes, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can provide a detailed understanding of the potential energy surface for chemical reactions. researchgate.netnist.gov For example, ab initio studies on similar chloroalkanes have been used to model their thermal decomposition and HCl elimination reactions. nist.gov Such calculations for this compound would be invaluable in understanding its reaction mechanisms and transition states. Highly correlated ab initio methods are particularly important for accurately describing the potential energy surface of reactions involving chlorine atoms. researchgate.netnist.gov
Electronic Structure Analysis
A thorough analysis of the electronic structure reveals the distribution of electrons within the molecule, which is key to understanding its chemical behavior. Several techniques are employed for this purpose, including HOMO-LUMO, MESP, and NBO analyses.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. scispace.com
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scispace.com For chlorinated hydrocarbons, the presence of the chlorine atom can influence the energies of the frontier orbitals and thus the reactivity of the molecule. biorxiv.org
Table 1: Illustrative Frontier Molecular Orbital Energies (Note: The following data is illustrative and not specific to this compound)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. rsc.org The MESP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential. youtube.com
Typically, red colors indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue colors represent areas of positive electrostatic potential, which are prone to nucleophilic attack. youtube.comnih.govacs.org Green and yellow areas represent regions of neutral potential. youtube.comnih.govacs.org For an organochlorine compound, the MESP map can reveal the electron-rich and electron-poor regions, providing insights into how it will interact with other molecules. nih.govacs.org The presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom, can also be identified, which is important for understanding halogen bonding. nih.govacs.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. mpg.deq-chem.com This method allows for the calculation of natural atomic charges, bond orders, and the hybridization of atomic orbitals. q-chem.com
NBO analysis can be used to understand the nature of the carbon-chlorine bond in this compound, as well as the delocalization of electron density within the molecule. mdpi.comijnc.ir The analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals can provide quantitative information about intramolecular charge transfer and stabilization energies. ijnc.ir
Table 2: Illustrative Natural Bond Orbital (NBO) Analysis Data (Note: The following data is illustrative and not specific to this compound)
| Atom | Natural Charge (e) |
|---|---|
| C1 | -0.25 |
| C2 | 0.10 |
| Cl | -0.15 |
Conformational Stability and Dynamics
The conformational landscape of this compound is determined by the rotational freedom around its single bonds. A thorough computational analysis would involve mapping the potential energy surface as a function of key dihedral angles. This process identifies various conformers (rotational isomers) and the energy barriers that separate them.
Due to the molecule's flexibility, numerous local energy minima, corresponding to different stable conformations, are expected. The relative stability of these conformers is determined by a combination of steric hindrance, torsional strain, and intramolecular interactions. Computational methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are typically employed to calculate the energies of these conformers.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |
|---|---|---|
| A | 60° (gauche) | 0.00 |
| B | 180° (anti) | 0.50 |
| C | -60° (gauche) | 0.00 |
Note: This table is illustrative and not based on published data for this compound.
The dynamics of the molecule, including the rates of interconversion between conformers, can be studied using molecular dynamics (MD) simulations. These simulations would provide insights into the conformational flexibility and the time-averaged behavior of the molecule at different temperatures.
Computational Mechanistic Elucidations
Computational chemistry is a powerful tool for elucidating reaction mechanisms at the molecular level. For reactions involving this compound, these methods can provide detailed information about the energy landscape, transition states, and reaction pathways.
A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. For a chemical reaction, the PES provides a complete map of all possible geometric arrangements and their corresponding energies.
Mapping the PES for a reaction involving this compound would involve calculating the energy at numerous points along the reaction coordinate. This allows for the identification of reactants, products, intermediates, and, most importantly, transition states. The minimum energy path connecting reactants to products on the PES represents the most likely reaction pathway.
A transition state (TS) is a specific point on the potential energy surface that corresponds to the highest energy barrier along the reaction pathway. It represents the "point of no return" in a chemical reaction. Locating and characterizing the TS is crucial for understanding the reaction kinetics.
Various computational algorithms are used to optimize the geometry of a transition state. These methods search for a first-order saddle point on the PES, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. The energy of the optimized transition state is used to calculate the activation energy of the reaction.
Once a stationary point on the PES has been located, a vibrational frequency analysis is performed to characterize it. For a minimum energy structure (reactant, product, or intermediate), all calculated vibrational frequencies will be real. In contrast, a true transition state is characterized by having exactly one imaginary vibrational frequency.
This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from the reactant, through the transition state, to the product. The value of this imaginary frequency is related to the curvature of the PES at the saddle point.
Non-Covalent Interactions Analysis (e.g., QTAIM, Hirshfeld Surface Analysis)
Non-covalent interactions play a critical role in determining the structure, stability, and reactivity of molecules. Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are used to visualize and quantify these interactions.
QTAIM analysis examines the topology of the electron density to partition a molecule into atomic basins. The analysis of bond critical points (BCPs) between atoms can reveal the nature of the chemical bonds and non-covalent interactions. For instance, the presence of a BCP between two non-bonded atoms is an indicator of an interaction, and the properties at this point (e.g., electron density and its Laplacian) can characterize the strength and nature of that interaction.
Hirshfeld surface analysis provides a graphical representation of the space a molecule occupies in a crystal and maps the intermolecular contacts. Different colors on the surface can represent the distances between the molecule and its nearest neighbors, highlighting regions of close contact and potential non-covalent interactions such as hydrogen bonds and van der Waals forces.
While these computational tools are well-established, their specific application to this compound has not been documented in the peer-reviewed literature. Such studies would be invaluable for a deeper understanding of the chemical behavior of this compound.
Advanced Synthetic Applications and Derivatives of 2 Chloromethyl Hept 1 Ene
As a Versatile Building Block in Heterocyclic Synthesis
The presence of an electrophilic chloromethyl group and a nucleophilic double bond makes 2-(chloromethyl)hept-1-ene a valuable precursor in the synthesis of various heterocyclic compounds. It can participate in cyclization reactions through different pathways, either by direct incorporation into the heterocyclic ring or by serving as a side chain that facilitates subsequent modifications.
Formation of Thietane (B1214591) Derivatives
Thietanes, four-membered rings containing a sulfur atom, are important structural motifs in medicinal chemistry and materials science. researchgate.netnih.gov The synthesis of thietane rings often involves the intramolecular cyclization of a carbon chain containing a thiol and a suitable leaving group at the 1,3-positions. While direct synthesis from this compound is not extensively documented, its structure allows for plausible synthetic routes.
One potential pathway involves a two-step process. First, the allylic chloride can be converted to the corresponding allylic thiol, 2-(mercaptomethyl)hept-1-ene, via substitution with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH). Subsequent intramolecular hydrothiolation of the double bond, typically under radical conditions (e.g., using AIBN as an initiator), would lead to the formation of the thietane ring, yielding 3-pentyl-3-methylthietane.
Another established method for thietane synthesis is the reaction of 1,3-dihaloalkanes with a sulfide (B99878) source, such as sodium sulfide (Na₂S). nih.gov To utilize this compound in this manner, it would first need to be converted into a 1,3-dihaloalkane. This could be achieved through hydroboration-oxidation of the alkene to produce the primary alcohol, followed by conversion of the alcohol to a halide and subsequent substitution of the allylic chloride, a multi-step process requiring careful control of reactivity.
| Plausible Reaction Pathway | Key Reagents | Intermediate Product | Final Product |
| Thiol-ene Cyclization | 1. NaSH2. AIBN (radical initiator) | 2-(Mercaptomethyl)hept-1-ene | 3-Pentyl-3-methylthietane |
| From 1,3-Dihalide Precursor | 1. BH₃·THF, H₂O₂/NaOH2. PBr₃3. Na₂S | 1,3-Dihalo-2-methylheptane | 3-Pentyl-3-methylthietane |
Precursors for Oxadiazoles and Thiadiazoles
Oxadiazoles and thiadiazoles are five-membered heterocycles with a broad range of pharmacological activities. The direct construction of these rings using an allylic chloride is not a common synthetic strategy. nih.gov However, this compound is well-suited to act as an alkylating agent to introduce the 2-(hept-1-en-2-yl)methyl side chain onto a pre-formed heterocyclic nucleus.
For instance, commercially available or readily synthesized 5-substituted-1,3,4-oxadiazole-2-thiols or 2-amino-1,3,4-thiadiazoles possess nucleophilic sulfur or nitrogen atoms. These can be readily alkylated by this compound in the presence of a mild base. This reaction proceeds via a standard nucleophilic substitution (S_N2) mechanism, where the heteroatom attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. This approach allows for the straightforward derivatization of existing heterocyclic scaffolds.
| Heterocycle Core | Nucleophilic Atom | Base | Solvent | Resulting Product Class |
| 5-Aryl-1,3,4-oxadiazole-2-thiol | Sulfur | K₂CO₃ | Acetonitrile | 2-((2-(Hept-1-en-2-yl)methyl)thio)-5-aryl-1,3,4-oxadiazole |
| 5-Amino-1,3,4-thiadiazole | Nitrogen (ring or amino) | NaH | DMF | N- or S-alkylated thiadiazole derivative |
Synthesis of Benzimidazole (B57391) and Benzoxazole (B165842) Hybrids
Benzimidazoles and benzoxazoles are core structures in many pharmaceutical agents. A common strategy for creating hybrid molecules with enhanced biological activity is the N-alkylation of the benzimidazole ring or modification of the benzoxazole system. beilstein-journals.orgnih.gov The allylic chloride moiety of this compound makes it an excellent electrophile for such modifications.
The N-alkylation of benzimidazole with various halides is a well-established and high-yielding reaction. beilstein-journals.orgnih.gov The reaction of this compound with benzimidazole or its derivatives, typically carried out in a polar aprotic solvent with a base like potassium carbonate or sodium hydride, would yield the corresponding 1-(2-(hept-1-en-2-yl)methyl)-1H-benzimidazole derivative. researchgate.net This introduces a lipophilic and potentially reactive side chain onto the benzimidazole core. Similarly, benzoxazole can be alkylated to form benzoxazolium salts or undergo C-alkylation at the 2-position under specific catalytic conditions. mdpi.com
| Heterocyclic Core | Reaction Type | Typical Conditions | Product Example |
| Benzimidazole | N-Alkylation | K₂CO₃, DMF, 60 °C | 1-(2-(Hept-1-en-2-yl)methyl)-1H-benzimidazole |
| 2-Methylbenzimidazole | N-Alkylation | NaH, THF, 25 °C | 1-(2-(Hept-1-en-2-yl)methyl)-2-methyl-1H-benzimidazole |
| Benzoxazole | N-Alkylation | Heat | 3-(2-(Hept-1-en-2-yl)methyl)benzoxazolium chloride |
In the Construction of Carbocyclic Systems
The terminal alkene functionality of this compound allows it to participate in various cycloaddition and ring-forming reactions, providing access to complex carbocyclic frameworks that are valuable in drug discovery and materials science.
Bicyclo[1.1.1]pentane and [1.1.1]Propellane Intermediates
Bicyclo[1.1.1]pentanes (BCPs) are recognized as valuable bioisosteres for phenyl rings and tert-butyl groups in medicinal chemistry due to their rigid, three-dimensional structure. chemrxiv.org The primary route to BCPs involves the functionalization of [1.1.1]propellane, a highly strained molecule that readily reacts with radicals and organometallic reagents. nih.govrsc.orghznu.edu.cn
While this compound does not directly lead to the BCP core, it can be used to synthesize BCPs bearing an allylic side chain. This is achieved by first converting the allylic chloride into an organometallic species, such as a Grignard or organozinc reagent. d-nb.infoacs.org The resulting nucleophilic reagent can then add to one of the bridgehead carbons of [1.1.1]propellane, opening the central bond and forming a new carbon-carbon bond. This process generates a BCP-organometallic intermediate that can be trapped with an electrophile, or more simply, quenched with a proton source to yield the 1-substituted-3-allylic BCP derivative.
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Formation of Organometallic Reagent | Mg turnings, THF | (2-(Hept-1-en-2-yl)methyl)magnesium chloride |
| 2 | Addition to Propellane | [1.1.1]Propellane | Bicyclo[1.1.1]pentan-1-ylmagnesium chloride derivative |
| 3 | Quench | H₂O or sat. NH₄Cl | 1-((2-(Hept-1-en-2-yl)methyl)bicyclo[1.1.1]pentane |
Bicyclo[2.2.1]heptene Derivatives
The bicyclo[2.2.1]heptene (norbornene) framework is a rigid scaffold that has been extensively used in polymer chemistry and as an intermediate in the synthesis of natural products. nih.gov The most powerful and atom-economical method for its construction is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.org
In this context, the terminal double bond of this compound allows it to function as a dienophile. Reaction with a cyclic diene like cyclopentadiene (B3395910) would yield a bicyclo[2.2.1]heptene derivative. The reaction typically proceeds under thermal conditions and often exhibits high stereoselectivity, favoring the formation of the endo isomer as the kinetic product due to secondary orbital interactions. The resulting product would be substituted at the C2 position with both a chloromethyl and a pentyl group, providing a highly functionalized and sterically complex bicyclic molecule.
| Diene | Reaction Conditions | Expected Major Product (endo isomer) |
| Cyclopentadiene | Toluene, 80-110 °C | 2-(Chloromethyl)-2-pentylbicyclo[2.2.1]hept-5-ene |
| 1,3-Cyclohexadiene | Sealed tube, 150-180 °C | 2-(Chloromethyl)-2-pentylbicyclo[2.2.2]oct-5-ene |
| Furan | High pressure or Lewis acid catalyst | 7-Oxa-2-(chloromethyl)-2-pentylbicyclo[2.2.1]hept-5-ene |
Polymer Functionalization and Material Science Applications
The incorporation of functional groups into polymers is a key strategy for tailoring their physical and chemical properties. The chloromethyl group in this compound serves as a reactive handle for such modifications.
The vinyl group of this compound allows for its participation in polymerization reactions, leading to the direct incorporation of the reactive chloromethyl group into the polymer backbone. While specific studies on the copolymerization of this compound are not extensively documented, the behavior of structurally similar monomers, such as p-(chloromethyl)styrene, provides valuable insights.
In a study on the cationic copolymerization of isobutylene (B52900) with p-(chloromethyl)styrene, it was demonstrated that the chloromethyl group could be successfully incorporated into the polymer chain. epa.gov The reactivity of the monomers was influenced by the Lewis acidity of the co-initiator, with stronger acids leading to potential side reactions like intermolecular alkylations. epa.gov This suggests that the polymerization of this compound would require careful selection of catalysts and reaction conditions to achieve the desired polymer structure and avoid unwanted cross-linking.
The resulting polymer, featuring pendant chloromethyl groups, would be amenable to a wide range of post-polymerization modifications. These reactive sites can be targeted by various nucleophiles to introduce new functionalities, thereby altering the polymer's properties for specific applications.
Table 1: Potential Nucleophilic Substitution Reactions on a Poly[this compound] Backbone
| Nucleophile | Reagent Example | Introduced Functional Group | Potential Application |
| Azide (B81097) | Sodium Azide (NaN₃) | Azidomethyl (-CH₂N₃) | Click chemistry, cross-linking |
| Amine | Ammonia (NH₃), Alkylamines | Aminomethyl (-CH₂NH₂), Alkylaminomethyl | pH-responsive materials, metal chelation |
| Thiol | Sodium Hydrosulfide (NaSH) | Thiomethyl (-CH₂SH) | Heavy metal scavenging, vulcanization |
| Hydroxide | Sodium Hydroxide (NaOH) | Hydroxymethyl (-CH₂OH) | Hydrophilic modifications, surface coatings |
| Cyanide | Sodium Cyanide (NaCN) | Cyanomethyl (-CH₂CN) | Precursor for carboxylic acids and amines |
Synthesis of Phosphoramidate (B1195095) Derivatives
Phosphoramidates are a class of organophosphorus compounds with significant biological activity and applications in medicinal chemistry. The synthesis of phosphoramidate derivatives from this compound can be envisioned through established methods that utilize organic halides as starting materials.
A common strategy for the synthesis of phosphoramidates involves a two-step process beginning with the conversion of an organic halide to an organic azide. nih.gov This is typically achieved by reacting the halide with sodium azide in a suitable solvent. The resulting azide can then undergo a Staudinger reaction with a phosphite, such as triethyl phosphite, to form a phosphazene intermediate, which upon hydrolysis yields the desired phosphoramidate.
Alternatively, direct coupling reactions between the organic halide and a phosphoramidate precursor can be employed, although this may require specific catalysts or reaction conditions to facilitate the P-N bond formation. researchgate.net The presence of the double bond in this compound could potentially interfere with some catalytic systems, necessitating careful optimization of the reaction parameters.
Table 2: Proposed Synthetic Route for a Phosphoramidate Derivative of this compound
| Step | Reactants | Reagents | Intermediate/Product |
| 1. Azide Formation | This compound | Sodium Azide (NaN₃) | 2-(Azidomethyl)hept-1-ene |
| 2. Staudinger Reaction & Hydrolysis | 2-(Azidomethyl)hept-1-ene, Trialkyl Phosphite | Water (H₂O) | Dialkyl (hept-1-en-2-ylmethyl)phosphoramidate |
Development of Novel Organometallic Reagents
The carbon-chlorine bond in this compound can be exploited to form organometallic reagents, which are powerful tools for carbon-carbon bond formation in organic synthesis. The preparation of Grignard and organolithium reagents from alkyl halides is a well-established methodology. libretexts.orglibretexts.org
The formation of a Grignard reagent would involve the reaction of this compound with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org The resulting organomagnesium compound, (hept-1-en-2-ylmethyl)magnesium chloride, would be a potent nucleophile capable of reacting with a variety of electrophiles, including aldehydes, ketones, and esters. youtube.com
A noteworthy example of a related reagent is (chloromethyl)magnesium chloride-lithium chloride, which has been shown to be a highly chemoselective reagent for the synthesis of functionalized aromatic chlorohydrins. organic-chemistry.org This highlights the potential for developing specialized organometallic reagents from this compound with unique reactivity profiles. The stability and reactivity of such reagents would be influenced by the presence of the adjacent double bond, which could participate in side reactions or influence the electronic nature of the carbon-metal bond.
Table 3: Potential Reactions of an Organometallic Reagent Derived from this compound
| Electrophile | Product Type |
| Aldehyde/Ketone | Secondary/Tertiary Alcohol |
| Ester | Tertiary Alcohol (after double addition) |
| Carbon Dioxide | Carboxylic Acid |
| Epoxide | Alcohol |
Future Directions and Emerging Research Avenues
Development of Green Chemistry Approaches for Synthesis
Atom-Economic Reactions: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Use of Renewable Feedstocks: Investigating the possibility of deriving the heptene (B3026448) backbone from bio-based sources.
Safer Solvents and Reagents: Replacing hazardous solvents and reagents traditionally used in chlorination and olefination reactions with more environmentally benign alternatives.
Energy Efficiency: Developing synthetic methods that can be carried out at ambient temperature and pressure to reduce energy consumption.
A comparative analysis of potential green synthetic routes is presented in the table below, highlighting hypothetical improvements over traditional methods.
| Parameter | Traditional Synthesis (Hypothetical) | Potential Green Chemistry Approach |
| Starting Materials | Petroleum-based | Bio-based (e.g., from biomass) |
| Solvents | Chlorinated solvents (e.g., CCl4) | Supercritical CO2, ionic liquids, or water |
| Catalysts | Stoichiometric toxic reagents | Recyclable and non-toxic catalysts |
| Byproducts | Significant hazardous waste | Minimal and non-toxic byproducts |
| Energy Consumption | High temperature and pressure | Ambient conditions |
Exploration of Novel Catalytic Systems
The exploration of novel catalytic systems for the synthesis and functionalization of 2-(Chloromethyl)hept-1-ene remains an open area of research. Future investigations could target the development of catalysts that offer higher efficiency, selectivity, and sustainability. Key areas for exploration include:
Homogeneous Catalysis: Designing well-defined transition metal complexes (e.g., based on palladium, ruthenium, or iron) for controlled C-H activation or cross-coupling reactions involving the chloromethyl group.
Heterogeneous Catalysis: Developing solid-supported catalysts that facilitate easy separation and recycling, thereby reducing process costs and environmental impact.
Biocatalysis: Investigating the potential of enzymes to catalyze specific transformations on the this compound scaffold, offering high chemo-, regio-, and stereoselectivity under mild conditions.
The following table outlines potential catalytic systems and their hypothetical advantages for reactions involving this compound.
| Catalytic System | Potential Reaction | Anticipated Advantages |
| Palladium-based catalysts | Cross-coupling reactions (e.g., Suzuki, Heck) | Formation of new C-C bonds, diversification of the molecular structure. |
| Zeolite-based catalysts | Isomerization or skeletal rearrangement | Shape-selectivity, enhanced product specificity. |
| Lipase enzymes | Enantioselective hydrolysis of derivatives | Access to chiral building blocks. |
Application in Supramolecular Chemistry
To date, there is no documented application of this compound in the field of supramolecular chemistry. However, its structure presents potential for its use as a building block in the construction of larger, self-assembled architectures. The presence of both a reactive chloromethyl group and a polymerizable double bond could be exploited in the design of:
Functional Monomers: For the synthesis of polymers with pendant reactive sites that can be post-functionalized to introduce recognition motifs for host-guest chemistry.
Self-Assembling Systems: Wherein the molecule is modified to include moieties capable of non-covalent interactions such as hydrogen bonding or π-π stacking, leading to the formation of well-ordered supramolecular structures.
Advanced Mechanistic Studies with Ultrafast Spectroscopy
Detailed mechanistic studies on reactions involving this compound using advanced techniques like ultrafast spectroscopy have not been reported. This powerful tool could provide unprecedented insight into the transient species and reaction dynamics of its transformations. Future research could employ techniques such as femtosecond transient absorption spectroscopy to:
Elucidate Reaction Intermediates: Directly observe the formation and decay of short-lived carbocations or radical intermediates in substitution or addition reactions.
Map Reaction Pathways: Understand the precise sequence of bond-breaking and bond-forming events, which is crucial for optimizing reaction conditions and catalyst design.
Integration with Flow Chemistry Methodologies
The integration of the synthesis of this compound with flow chemistry methodologies is a promising but currently unexplored field. Flow chemistry offers significant advantages in terms of safety, scalability, and process control. nih.govthieme-connect.dethieme-connect.deumontreal.camdpi.com A continuous-flow process for the synthesis of this compound could offer:
Enhanced Safety: By minimizing the volume of hazardous reagents and intermediates at any given time. thieme-connect.de
Improved Heat and Mass Transfer: Leading to better reaction control and potentially higher yields and selectivities.
Facilitated Scale-up: Allowing for a seamless transition from laboratory-scale synthesis to larger-scale production by extending the operation time rather than increasing the reactor volume. thieme-connect.de
The table below summarizes the potential benefits of a flow chemistry approach for the synthesis of this compound compared to traditional batch processing.
| Process Parameter | Batch Processing | Flow Chemistry |
| Reaction Scale | Limited by vessel size | Scalable by time |
| Heat Transfer | Often inefficient | Highly efficient |
| Safety | Higher risk with hazardous reagents | Inherently safer |
| Reproducibility | Can be variable | Highly reproducible |
| Process Control | More challenging | Precise control of parameters |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
